ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a thioacetamido group, and a pyrimidoindole group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidoindole core, followed by the introduction of the thioacetamido and benzoate groups. Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidoindole group, for example, is a bicyclic structure with a pyrimidine ring fused to an indole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The ester group could undergo hydrolysis or transesterification, while the pyrimidoindole group could participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Chemical Synthesis and Reactions
- Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was synthesized as a novel anti-juvenile hormone agent, showing activity in inducing precocious metamorphosis in silkworm larvae, which is a symptom of hormone deficiency. This study highlights the potential use of such compounds in the field of entomology and pest management (Ishiguro et al., 2003).
- The reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs have been described, leading to the synthesis of various pyrimido[1,2-a]indoles and other compounds, showcasing the chemical versatility and potential for creating a wide array of related molecules (Kurihara et al., 1980).
Material Science and Catalysis
- A study on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors demonstrated the application of similar chemical structures in sustainable material synthesis, contributing to the development of renewable resources for the chemical industry (Pacheco et al., 2015).
Nonlinear Optical (NLO) Materials
- The NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives were investigated using density functional theory, revealing that these compounds are promising candidates for NLO materials due to their significant hyperpolarizabilities. This research points towards the potential application of such compounds in optical technologies, such as in the development of new photonic and electro-optic devices (Kiven et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-5-29-23(31)22-21(18-13-17(33-4)11-12-19(18)28(22)3)27-25(29)35-14-20(30)26-16-9-7-15(8-10-16)24(32)34-6-2/h7-13H,5-6,14H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVORGVBKPMSYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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